N,N-Dipropyl-1-(methylsulfinyl)formamide
Description
N,N-Dipropyl-1-(methylsulfinyl)formamide is a sulfoxide-containing formamide derivative characterized by a dipropylamino group attached to the formamide nitrogen and a methylsulfinyl (-S(O)CH₃) substituent at the 1-position. The methylsulfinyl group distinguishes it from these analogs by introducing a shorter alkyl chain, which may influence polarity, solubility, and reactivity.
Properties
CAS No. |
141931-29-5 |
|---|---|
Molecular Formula |
C8H17NO2S |
Molecular Weight |
191.29 g/mol |
IUPAC Name |
1-methylsulfinyl-N,N-dipropylformamide |
InChI |
InChI=1S/C8H17NO2S/c1-4-6-9(7-5-2)8(10)12(3)11/h4-7H2,1-3H3 |
InChI Key |
LEHMLPYBVCGUSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)S(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dipropyl-1-(methylsulfinyl)formamide typically involves the reaction of N,N-dipropylformamide with a sulfoxide reagent. One common method is the oxidation of N,N-dipropylformamide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is carried out in an appropriate solvent, such as dichloromethane, at low temperatures to ensure the formation of the desired sulfoxide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N,N-Dipropyl-1-(methylsulfinyl)formamide undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfoxide group can be reduced back to the corresponding sulfide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The formamide group can participate in nucleophilic substitution reactions, where the formyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted formamides or other derivatives.
Scientific Research Applications
N,N-Dipropyl-1-(methylsulfinyl)formamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dipropyl-1-(methylsulfinyl)formamide involves its interaction with specific molecular targets and pathways. The sulfoxide group can act as an electrophile, facilitating reactions with nucleophiles. Additionally, the formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Sulfinyl Group Modifications
- N,N-Dipropyl-1-(methylsulfinyl)formamide : Methylsulfinyl group (-S(O)CH₃).
- N,N-Dipropyl-1-(ethylsulfinyl)formamide (CAS 14999-82-7): Ethylsulfinyl group (-S(O)CH₂CH₃); molecular formula C₉H₁₉NO₂S .
- N,N-Dipropyl-1-(propylsulfinyl)formamide (Vernolate sulfoxide, CAS 1267105-92-9): Propylsulfinyl group (-S(O)CH₂CH₂CH₃); molecular formula C₁₀H₂₁NO₂S .
Impact of Sulfinyl Chain Length :
- Lipophilicity : Longer chains (ethyl, propyl) improve lipophilicity, favoring membrane permeability in biological systems.
- Reactivity : Methylsulfinyl groups may exhibit higher reactivity in oxidation or nucleophilic substitution due to reduced steric hindrance.
Nitrogen Substituent Variations
- N,N-Diethylformamide : Smaller ethyl groups reduce steric hindrance, enhancing reactivity in alkylation reactions (e.g., 48–91% yields with Grignard reagents) .
- N,N-Diisopropylformamide : Bulkier isopropyl groups moderate reactivity but still achieve moderate to high yields (61–94%) in synthetic applications .
Physical and Chemical Properties
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